molecular formula C12H17N B5244914 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE CAS No. 5876-10-8

1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5244914
CAS No.: 5876-10-8
M. Wt: 175.27 g/mol
InChI Key: SEOOBROTBJRSHG-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 1,3-dimethyl substitution on the purine core and a 4-nitrophenyl piperazine moiety linked via a 2-oxoethyl group. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

CAS No.

5876-10-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-butyl-2,3-dihydroindole

InChI

InChI=1S/C12H17N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-7H,2-3,8-10H2,1H3

InChI Key

SEOOBROTBJRSHG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCCCN1CCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps:

Chemical Reactions Analysis

1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions:

Scientific Research Applications

The compound features a complex structure that includes a purine ring system substituted with a piperazine moiety and a nitrophenyl group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. Specifically, 1,3-Dimethyl-7-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study: In Vitro Studies

In vitro studies demonstrated that this compound effectively inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. For instance, a study published in PubChem reported that the compound showed IC50 values in the micromolar range against several cancer cell lines .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. The compound has been studied for its potential as an anxiolytic and antidepressant agent.

Case Study: Behavioral Studies

Behavioral assays conducted on rodent models have shown that this compound can reduce anxiety-like behaviors in elevated plus-maze tests. The mechanism appears to involve modulation of serotonin receptors, which is consistent with the pharmacological profile of other piperazine derivatives .

Antimicrobial Properties

Emerging research suggests that the compound may possess antimicrobial properties. Preliminary tests indicate efficacy against certain bacterial strains.

Case Study: Antibacterial Activity

A study highlighted in MDPI reported that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Further research is needed to confirm these findings specifically for 1,3-Dimethyl-7-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione .

Synthetic Routes

The synthesis of this compound involves several steps including the formation of the piperazine ring and subsequent modifications to introduce the nitrophenyl group.

Synthetic Method Overview

  • Piperazine Formation : The initial step involves forming the piperazine ring from appropriate precursors.
  • Nitration Reaction : The introduction of the nitrophenyl group is achieved through nitration reactions.
  • Purine Ring Construction : The final step involves coupling with a purine derivative to yield the desired product.

Yield and Purity

Typical yields for this synthesis can range from 70% to 90%, depending on reaction conditions such as temperature and solvent choice .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The nitrophenyl piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a purine-2,6-dione backbone with other derivatives but differs in substituent groups. For example:

  • Compound : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide replaces the 4-nitrophenyl piperazine with a methoxyphenyl-propenylidene-acetohydrazide chain. This substitution introduces hydrogen-bonding capacity via the hydrazide group but reduces electron-withdrawing effects compared to the nitro group .
  • Compound: 2-(4-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)ethyl thiophene-2-carboxylate incorporates a thiophene carboxylate ester instead of the nitroaryl-piperazine.

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~500 g/mol (estimated) ~450 g/mol ~480 g/mol
Key Substituent 4-Nitrophenyl piperazine Methoxyphenyl propenylidene acetohydrazide Thiophene carboxylate
Solubility (LogP) Moderate (predicted LogP ~2.5) Low (predicted LogP ~3.2) Moderate (predicted LogP ~2.8)
Receptor Binding High affinity for adenosine A2A (hypothetical) Potential antimicrobial activity PDE4 inhibition inferred from thiophene

Biological Activity

1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety known for various biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure

The compound features a purine base with a piperazine ring substituted by a nitrophenyl group. This structural configuration is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
3aStaphylococcus aureus (G+)20
3bEscherichia coli (G-)23
3cBacillus subtilis (G+)20
3dProteus vulgaris (G-)19

These results suggest that the incorporation of the piperazine ring into the molecular structure enhances antibacterial properties compared to standard antibiotics like Streptomycin and Ampicillin .

Antitumor Activity

In silico studies and experimental assays have demonstrated that related compounds exhibit potent antitumor activity against various cancer cell lines. For example, compounds structurally similar to the target compound have shown significant growth inhibition in multiple NCI-60 cancer cell lines.

Table 2: Antitumor Activity of Related Compounds

Compound IDTGI (µM)GI50 (µM)LC50 (µM)
2016.23.350.1
2267.76.6100

These compounds were reported to be more effective than standard chemotherapeutics like 5-fluorouracil .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the piperazine moiety is known to facilitate binding to various enzymes involved in cellular processes, potentially inhibiting their activity.
  • Cellular Uptake : The lipophilic nature of the compound may enhance its ability to penetrate cell membranes, allowing for increased intracellular concentrations that can lead to cytotoxic effects.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives and found that modifications in the aromatic substitution significantly impacted their antibacterial potency against strains like E. coli and S. aureus .
  • Antitumor Evaluation : Another study focused on the cytotoxic effects of piperazine-based compounds on human tumor cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry of intermediates (e.g., piperazine derivatives) to reduce byproducts.

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question
A multi-technique approach is essential:

TechniqueParameters AnalyzedExperimental ConsiderationsReference
¹H/¹³C NMR Proton/carbon environments, substituent positionsUse deuterated solvents (e.g., DMSO-d₆) to resolve complex splitting patterns .
HRMS Exact molecular weight, isotopic patternCalibrate with internal standards (e.g., sodium formate) for accuracy .
IR Spectroscopy Functional groups (e.g., carbonyl, nitro)Dry samples to avoid water interference in the 1600–1800 cm⁻¹ range .
HPLC Purity, retention timeUse C18 reverse-phase columns with UV detection (λ = 254 nm) .

How can the solubility and stability of this compound be systematically evaluated under varying experimental conditions?

Basic Research Question

  • Solubility profiling : Test in solvents (e.g., DMSO, PBS, ethanol) using gravimetric or UV-Vis quantification.
  • Stability assays :
    • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV/visible light and track photodegradation products.

What strategies are employed to identify biological targets of this compound in pharmacological studies?

Advanced Research Question

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinity for receptors like adenosine A₂A .
  • Affinity chromatography : Immobilize the compound on resin to isolate interacting proteins from cell lysates .
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-adenosine) to quantify receptor displacement .

Q. Data Interpretation :

  • Validate hits with surface plasmon resonance (SPR) for kinetic analysis.

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question

  • Systematic substitution : Modify the nitro group on the phenyl ring or the piperazine moiety to assess electronic effects .
  • In vitro assays : Test derivatives for bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with substituent properties (e.g., Hammett constants).
  • Computational modeling : Use QSAR models to predict activity trends and prioritize synthesis targets .

What computational approaches are used to model this compound’s interactions with enzymes or receptors?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate binding to adenosine receptors over 100+ ns to analyze conformational stability .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for mutagenesis studies.

How should researchers address contradictions between theoretical predictions and experimental data in this compound’s reactivity?

Advanced Research Question

  • Cross-validation : Compare computational results (e.g., DFT-predicted reaction pathways) with kinetic studies (e.g., NMR-monitored reactions) .
  • Intermediate trapping : Use low-temperature experiments to isolate and characterize transient species .
  • Revisiting purity : Ensure starting materials and intermediates are ≥95% pure via HPLC to exclude impurity-driven artifacts .

What methods validate the proposed mechanism of action for this compound in biochemical assays?

Advanced Research Question

  • Knockdown/knockout models : Use siRNA or CRISPR to silence putative targets and assess activity loss .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm stoichiometry .
  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .

What analytical techniques resolve isomeric or polymorphic forms of this compound during crystallization?

Advanced Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Determine absolute configuration and hydrogen-bonding networks .
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data to identify polymorphs .
  • Solid-state NMR : Resolve crystallographic inequivalence in ¹³C spectra .

How can researchers design multi-step functionalization of this compound while preserving its core structure?

Advanced Research Question

  • Protecting groups : Temporarily block reactive sites (e.g., purine N-H) during piperazine alkylation .
  • Stepwise reactions : Prioritize nitro group reduction before introducing sensitive substituents .
  • Microwave-assisted synthesis : Accelerate multi-step reactions while minimizing decomposition .

Q. Example Protocol :

Protect the purine core with tert-butyldimethylsilyl (TBS) groups.

Functionalize the piperazine moiety via nucleophilic substitution.

Deprotect under mild acidic conditions (e.g., HCl/THF) .

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